![molecular formula C23H21ClFN5O2 B2742403 9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-55-2](/img/structure/B2742403.png)

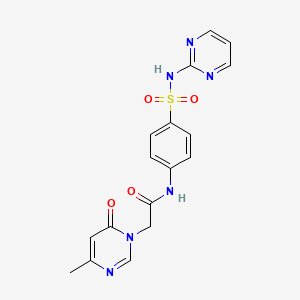

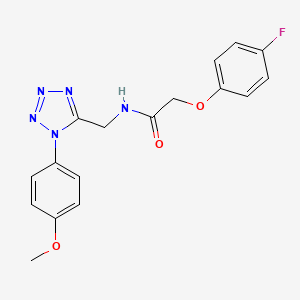

9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2,6-Dichloro-9-(4-fluorobenzyl)-9H-purine" is similar to the one you mentioned. It has a linear formula of C12H7N4Cl2F1 . This compound is a solid and has been discontinued .

Synthesis Analysis

A novel synthesis of 4-[18F]fluorobenzylamine ([18F]FBA) by means of transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile ([18F]FBN) is described . This approach could successfully be extended to borohydride exchange resin (BER) enabling a viable option for use in automated syntheses .

Molecular Structure Analysis

The molecular structure of “2,6-Dichloro-9-(4-fluorobenzyl)-9H-purine” can be represented by the SMILES string FC1=CC=C (CN2C3=NC (Cl)=NC (Cl)=C3N=C2)C=C1 . The InChI is 1S/C12H7Cl2FN4/c13-10-9-11 (18-12 (14)17-10)19 (6-16-9)5-7-1-3-8 (15)4-2-7/h1-4,6H,5H2 .

Chemical Reactions Analysis

The enzyme purine-nucleoside phosphorylase can catalyze a reaction involving a purine D-ribonucleoside and phosphate to produce a purine nucleobase and alpha-D-ribose 1-phosphate . It can also catalyze a similar reaction with a purine 2’-deoxy-D-ribonucleoside .

Physical And Chemical Properties Analysis

The compound “2,6-Dichloro-9-(4-fluorobenzyl)-9H-purine” is a solid . Its linear formula is C12H7N4Cl2F1 .

Scientific Research Applications

- Findings : Semi-rational design and site-directed evolution of PNP mutants led to significant improvements in phosphorolysis activity. The reshaped substrate-binding cavity allowed better accessibility for halogenated molecules, resulting in higher yields of 2-halogenated nucleosides .

- Significance : The new synthesis of 2-FA contributes to the formal synthesis of the anticancer drug clofarabine (2-chloro-2′-fluoroadenosine) .

- Economic Impact : Overcoming challenges in halogenated nucleoside biosynthesis may lead to cost-effective production of valuable nucleoside drugs .

Antiviral and Anticancer Drug Development

Fluorine Introduction in Purine Nucleosides

Biotechnological Nucleoside Production

Potential Antileukemia Compound

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of this compound is purine nucleoside phosphorylase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

The compound interacts with its target, purine nucleoside phosphorylase, by binding to its active site . The interaction between the compound and the enzyme may lead to changes in the enzyme’s conformation, potentially enhancing its activity .

Biochemical Pathways

The compound affects the purine salvage pathway . This pathway is responsible for the recycling of purines to synthesize nucleotides. By enhancing the activity of purine nucleoside phosphorylase, the compound may increase the efficiency of this pathway .

properties

IUPAC Name |

9-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClFN5O2/c1-14-11-28(17-9-7-16(24)8-10-17)22-26-20-19(29(22)12-14)21(31)30(23(32)27(20)2)13-15-5-3-4-6-18(15)25/h3-10,14H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZJKLSOHJDZBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2742321.png)

![Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2742332.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2742334.png)

![2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2742337.png)

![2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid](/img/structure/B2742339.png)

![2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2742342.png)